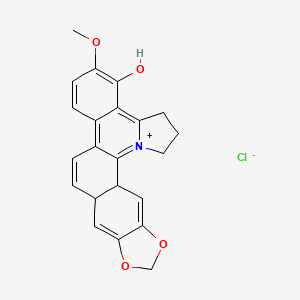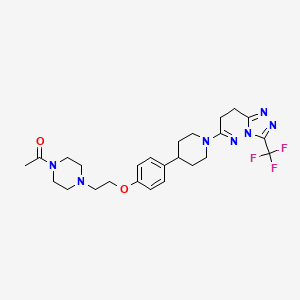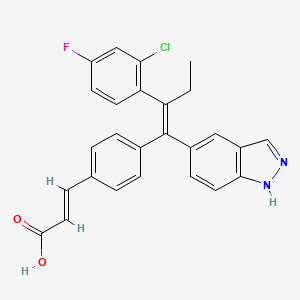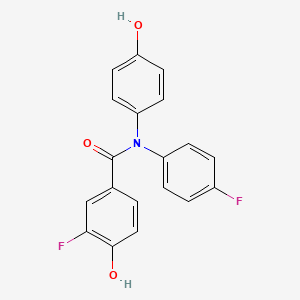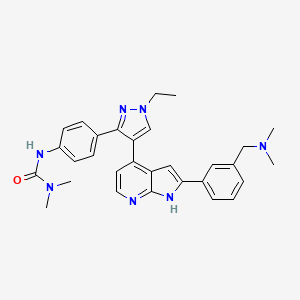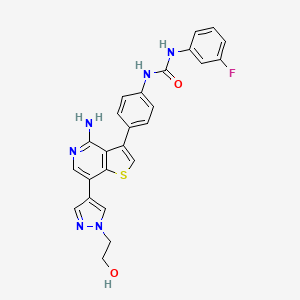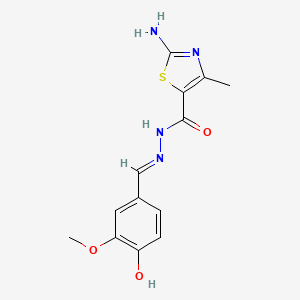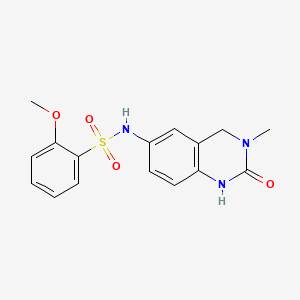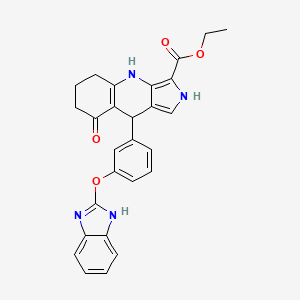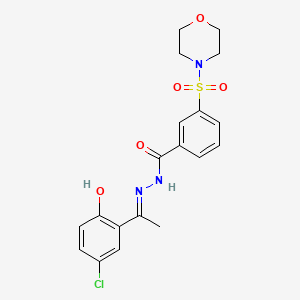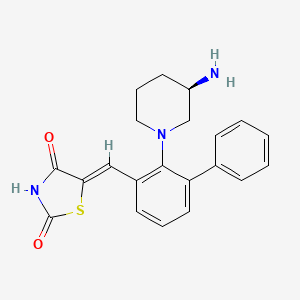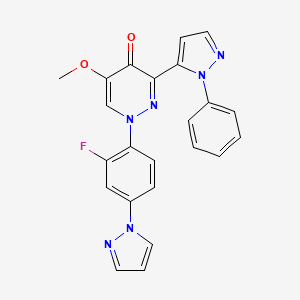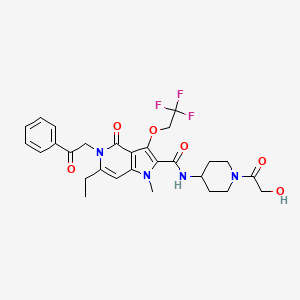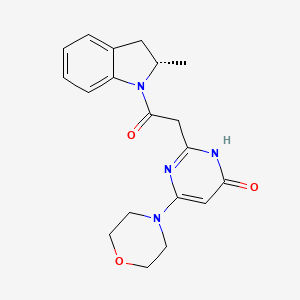
(S)-2-(2-(2-Methylindolin-1-yl)-2-oxoethyl)-6-morpholinopyrimidin-4(3H)-one
概述
描述
SAR-260301 是一种有效且选择性的磷酸肌醇-3-激酶β(PI3Kβ)抑制剂。该化合物在治疗癌症方面显示出巨大潜力,尤其是那些缺乏磷酸酶和张力蛋白同源物 (PTEN) 蛋白的癌症。 SAR-260301 以其高选择性和口服生物利用度而闻名,使其成为进一步研究和开发的有希望的候选者 .
作用机制
SAR-260301 通过选择性抑制 PI3Kβ 酶发挥其作用。这种抑制会破坏 PI3K-AKT 信号通路,该通路对于细胞生长、存活和增殖至关重要。通过阻断此通路,SAR-260301 诱导 PTEN 缺陷型癌细胞的凋亡并抑制肿瘤生长。 该化合物对 PI3Kβ 相对于其他亚型的选择性高,确保了最小的脱靶效应,并提高了治疗效果 .
生化分析
Biochemical Properties
SAR-260301 plays a crucial role in biochemical reactions by selectively inhibiting PI3Kβ. This inhibition is achieved through ATP-competitive binding, with an IC50 value of 23 nM . SAR-260301 interacts with several biomolecules, including PI3Kβ, PI3Kδ, and VPS34, though it shows a higher selectivity for PI3Kβ. The compound inhibits PI3Kβ lipid kinase activity, which is essential for the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule in the PI3K pathway . By inhibiting PI3Kβ, SAR-260301 effectively reduces the downstream signaling events mediated by this pathway, thereby impacting cellular functions such as growth and survival.
Cellular Effects
SAR-260301 exerts significant effects on various cell types and cellular processes. In PTEN-deficient cells, the compound preferentially inhibits the PI3K pathway, leading to reduced cell proliferation and survival . SAR-260301 has demonstrated moderate antitumor activity as a single agent and shows synergistic effects when combined with other inhibitors such as Vemurafenib (a BRAF inhibitor) or Selumetinib (a MEK inhibitor) in PTEN-deficient/BRAF-mutated melanoma models . The compound influences cell signaling pathways by inhibiting the phosphorylation of AKT, a downstream effector of PI3K, thereby affecting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of SAR-260301 involves its selective inhibition of PI3Kβ through ATP-competitive binding. This binding prevents the kinase from phosphorylating its substrates, thereby blocking the production of PIP3 . The inhibition of PIP3 production leads to a decrease in AKT phosphorylation, which in turn affects various downstream signaling pathways involved in cell growth, proliferation, and survival . SAR-260301’s selectivity for PI3Kβ over other isoforms such as PI3Kα, PI3Kγ, and PI3Kδ is attributed to its unique binding interactions with the ATP-binding pocket of PI3Kβ .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SAR-260301 have been observed to change over time. The compound demonstrates sustained inhibition of the PI3K pathway for several hours post-administration . In in vivo studies, SAR-260301 has shown significant antitumor activity in xenograft models, with tumor growth inhibition observed over a period of 15 days . The stability and degradation of SAR-260301 in laboratory settings have not been extensively documented, but its sustained pathway inhibition suggests a relatively stable profile.
Dosage Effects in Animal Models
The effects of SAR-260301 vary with different dosages in animal models. In mice, oral administration of SAR-260301 at a dose of 150 mg/kg resulted in significant tumor growth inhibition without signs of toxicity or body weight loss . Higher doses have been associated with dose-limiting toxicities such as pneumonitis and increased γ-glutamyltransferase levels . The compound’s efficacy and safety profile in animal models highlight its potential for therapeutic use, though careful dose optimization is necessary to minimize adverse effects.
Metabolic Pathways
SAR-260301 is involved in metabolic pathways related to the PI3K signaling cascade. By inhibiting PI3Kβ, the compound affects the production of PIP3 and subsequent activation of AKT . This inhibition disrupts various metabolic processes regulated by the PI3K-AKT pathway, including glucose metabolism, protein synthesis, and lipid metabolism . The compound’s impact on metabolic flux and metabolite levels is primarily mediated through its effects on PI3Kβ activity.
Transport and Distribution
The transport and distribution of SAR-260301 within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s oral bioavailability allows it to be effectively distributed throughout the body . In cellular contexts, SAR-260301 is likely transported via passive diffusion and possibly through active transport mechanisms involving specific transporters . The compound’s distribution within tissues and its accumulation in target cells contribute to its therapeutic efficacy.
Subcellular Localization
SAR-260301’s subcellular localization is primarily within the cytoplasm, where it interacts with PI3Kβ and other components of the PI3K pathway . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target kinase to exert its inhibitory effects. Post-translational modifications and targeting signals may play a role in directing SAR-260301 to specific cellular compartments, though detailed studies on its subcellular localization are limited .
准备方法
合成路线和反应条件
SAR-260301 的合成涉及多个步骤,从市售原料开始 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高收率和纯度 .
工业生产方法
SAR-260301 的工业生产遵循类似的合成路线,但规模更大。该工艺针对成本效益和效率进行了优化,通常涉及连续流反应器和自动化系统,以保持一致的质量和产量。 最终产品经过严格的质量控制措施,包括高效液相色谱 (HPLC) 和质谱 (MS) 分析 .
化学反应分析
反应类型
SAR-260301 经历各种化学反应,包括:
氧化: 在特定条件下,SAR-260301 可以被氧化形成相应的氧化物。
还原: 还原反应可以将 SAR-260301 转换为其还原形式。
取代: SAR-260301 可以进行取代反应,其中官能团被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
从这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以产生氧化物,而还原可以产生醇或胺 .
科学研究应用
SAR-260301 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 PI3K 途径及其在各种细胞过程中的作用。
生物学: 在基于细胞的分析中使用,以研究 PI3Kβ 抑制对细胞增殖、存活和凋亡的影响。
医学: 探索作为 PTEN 缺陷型癌症的潜在治疗剂,包括黑色素瘤和前列腺癌。
相似化合物的比较
类似化合物
PI-103: PI3K 和哺乳动物雷帕霉素靶蛋白 (mTOR) 的双重抑制剂。
GDC-0941: PI3Kα 和 PI3Kδ 的选择性抑制剂。
BKM120: 一种泛 PI3K 抑制剂,对多种 PI3K 亚型具有活性。
SAR-260301 的独特性
SAR-260301 由于其对 PI3Kβ 的高选择性而脱颖而出,使其在靶向 PTEN 缺陷型癌症方面特别有效。 与靶向多种 PI3K 亚型的其他抑制剂不同,SAR-260301 的特异性降低了脱靶效应的风险,并增强了其治疗潜力 .
属性
IUPAC Name |
2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-10-14-4-2-3-5-15(14)23(13)19(25)11-16-20-17(12-18(24)21-16)22-6-8-26-9-7-22/h2-5,12-13H,6-11H2,1H3,(H,20,21,24)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXHPOBBKRWJGA-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2N1C(=O)CC3=NC(=CC(=O)N3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260612-13-2 | |
| Record name | SAR-260301 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260612132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SAR-260301 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33639WNC7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
